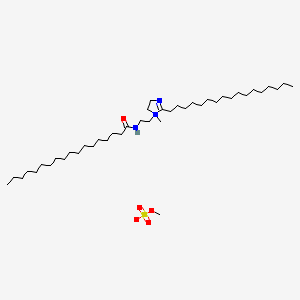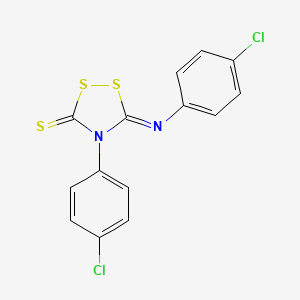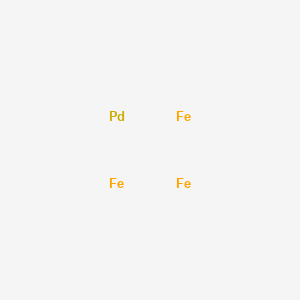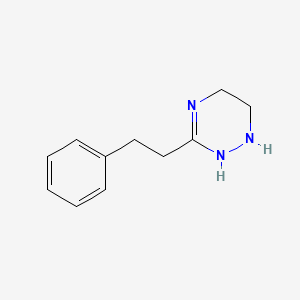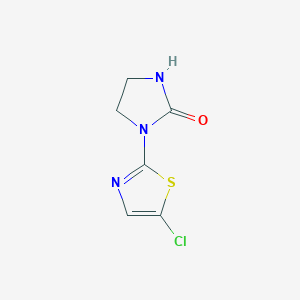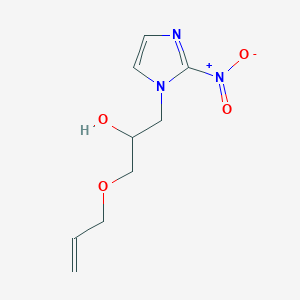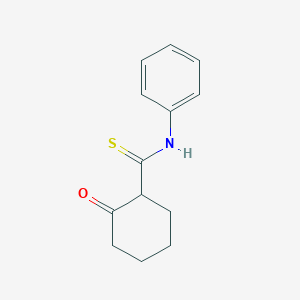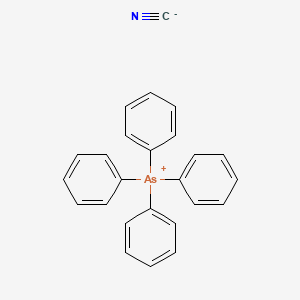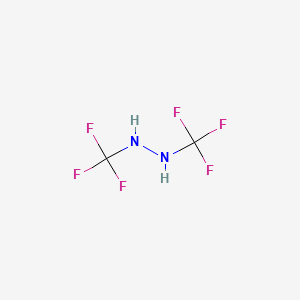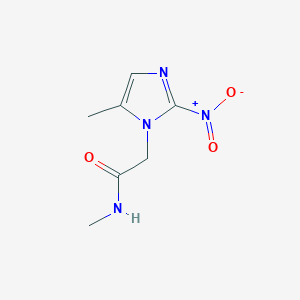![molecular formula C6H10Cl2O2 B14709681 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane CAS No. 23916-49-6](/img/structure/B14709681.png)
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane is a chemical compound with the molecular formula C6H10Cl2O2 . It is known for its unique structure, which includes an oxirane ring and two chlorine atoms. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane typically involves the reaction of epichlorohydrin with 1,3-dichloropropanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the oxirane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane involves its interaction with nucleophiles, leading to the formation of various derivatives. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, resulting in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar compounds to 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane include:
Epichlorohydrin: A compound with a similar oxirane ring but only one chlorine atom.
1,3-Dichloropropanol: A precursor in the synthesis of this compound.
Glycidyl ethers: Compounds with an oxirane ring and various substituents.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a wide range of chemical reactions and be used in diverse applications .
Propiedades
Número CAS |
23916-49-6 |
|---|---|
Fórmula molecular |
C6H10Cl2O2 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
2-(1,3-dichloropropan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C6H10Cl2O2/c7-1-5(2-8)9-3-6-4-10-6/h5-6H,1-4H2 |
Clave InChI |
FELQCBSJXXVATR-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


